molecular formula C14H26O2 B14238952 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol CAS No. 269396-78-3

2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol

Cat. No.: B14238952
CAS No.: 269396-78-3
M. Wt: 226.35 g/mol
InChI Key: RKXSVGTYXICSKC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is an organic compound with the molecular formula C13H24O2. This compound is characterized by the presence of two hydroxyl groups and a triple bond within its carbon chain. It is a member of the alkyne family and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure systems and temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethyl-3-octen-5-yne-2,7-diol: Similar structure but with a double bond instead of a triple bond.

    2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains two triple bonds and is used in different chemical contexts.

Uniqueness

2,7-Dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a triple bond

Properties

CAS No.

269396-78-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2,7-dimethyl-5-(2-methylpropyl)oct-3-yne-2,5-diol

InChI

InChI=1S/C14H26O2/c1-11(2)9-14(16,10-12(3)4)8-7-13(5,6)15/h11-12,15-16H,9-10H2,1-6H3

InChI Key

RKXSVGTYXICSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)(C#CC(C)(C)O)O

Origin of Product

United States

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